molecular formula C8H13N7OS B1667015 Ambazone monohydrate CAS No. 6011-12-7

Ambazone monohydrate

Cat. No.: B1667015
CAS No.: 6011-12-7
M. Wt: 255.3 g/mol
InChI Key: IEMLQLDCDHGTMI-IOHAXTJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Ambazone monohydrate can be synthesized through a two-step synthetic method. The first step involves reacting 1,4-benzoquinone with aminoguanidine to form an intermediate. In the second step, this intermediate is reacted with thiosemicarbazide to yield ambazone . Industrial production methods often involve solid-based crystallization or grinding techniques .

Chemical Reactions Analysis

Ambazone monohydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Ambazone monohydrate can be compared with other antimicrobial agents such as:

Similar compounds include:

This compound stands out due to its unique combination of antimicrobial and potential antineoplastic properties, making it a valuable compound in both medical and industrial applications.

Properties

IUPAC Name

[4-[2-(diaminomethylidene)hydrazinyl]phenyl]iminothiourea;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N7S.H2O/c9-7(10)14-12-5-1-3-6(4-2-5)13-15-8(11)16;/h1-4,12H,(H2,11,16)(H4,9,10,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMCHEYASLTJBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN=C(N)N)N=NC(=S)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859471
Record name Ambazone monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6011-12-7
Record name Ambazone [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006011127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambazone monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMBAZONE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37HWA5Q4FB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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